molecular formula C16H15N3 B15442419 s-Triazole, 3-(o-tolyl)-5-(m-tolyl)- CAS No. 65697-87-2

s-Triazole, 3-(o-tolyl)-5-(m-tolyl)-

Cat. No.: B15442419
CAS No.: 65697-87-2
M. Wt: 249.31 g/mol
InChI Key: IYAFRQXASXFWNX-UHFFFAOYSA-N
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Description

The compound s-Triazole, 3-(o-tolyl)-5-(m-tolyl)- (CAS: 69095-72-3, molecular formula: C₁₆H₁₅N₃O, molecular weight: 265.34) is a substituted 1,2,3-triazole derivative featuring ortho-tolyl (o-tolyl) and meta-tolyl (m-tolyl) substituents at the 3- and 5-positions of the triazole ring, respectively. This structural configuration imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The compound has been studied extensively for its reproductive toxicity, with animal studies demonstrating adverse effects on fertility and implantation at low doses (TDLo values of 5 mg/kg in rats and 25 mg/kg in hamsters) .

Properties

CAS No.

65697-87-2

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-(2-methylphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3/c1-11-6-5-8-13(10-11)15-17-16(19-18-15)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,17,18,19)

InChI Key

IYAFRQXASXFWNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC=CC=C3C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methyl in o-tolyl, methoxy in m-methoxyphenyl) enhance steric bulk and alter electron density, impacting biological activity. For example, the m-tolyl group in the target compound may enhance binding affinity compared to phenyl substituents .

Toxicity Trends :

  • The target compound exhibits lower TDLo values (5–25 mg/kg) compared to 5-phenyl-3-(o-tolyl)-s-triazole (TDLo: 250 mg/kg), suggesting that the m-tolyl group exacerbates reproductive toxicity .
  • Methoxy and ethoxy substituents (e.g., in C₁₉H₂₁N₃O and C₁₈H₂₀N₃O) correlate with higher molecular weights but similar or reduced toxicity thresholds, indicating complex structure-activity relationships .

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